2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
CAS No.: 339016-83-0
Cat. No.: VC7743664
Molecular Formula: C17H14Cl2N2O4S
Molecular Weight: 413.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339016-83-0 |
|---|---|
| Molecular Formula | C17H14Cl2N2O4S |
| Molecular Weight | 413.27 |
| IUPAC Name | 2,5-dichloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H14Cl2N2O4S/c1-24-13-5-2-11(3-6-13)16-9-14(25-21-16)10-20-26(22,23)17-8-12(18)4-7-15(17)19/h2-9,20H,10H2,1H3 |
| Standard InChI Key | COUJNLNSCBIWLI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The compound integrates three distinct pharmacophoric elements:
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A 2,5-dichlorobenzenesulfonamide group, known for its electron-withdrawing properties and capacity to engage in hydrogen bonding via the sulfonamide (-SONH-) moiety.
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A 5-isoxazolylmethyl bridge, providing rigidity and potential for π-π stacking interactions due to the aromatic isoxazole ring .
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A 4-methoxyphenyl substituent, which introduces lipophilicity and may influence metabolic stability through steric shielding of the methoxy group.
The spatial arrangement of these groups is critical to its intermolecular interactions. X-ray crystallographic studies of analogous sulfonamides reveal chain formation via N–H···O hydrogen bonds along crystallographic axes, a feature likely conserved in this derivative.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS No. | 339016-83-0 |
| IUPAC Name | 2,5-dichloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 413.27 g/mol |
| InChIKey | COUJNLNSCBIWLI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Physicochemical Properties
Predicted parameters derived from structurally related sulfonamides indicate:
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LogP: ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration)
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Hydrogen Bond Donors/Acceptors: 1/7 (high polarity facilitating aqueous solubility)
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Topological Polar Surface Area (TPSA): 110 Ų (consistent with oral bioavailability)
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method of Estimation |
|---|---|---|
| LogP | 3.2 ± 0.3 | XLogP3-AA |
| Water Solubility | 0.12 mg/mL | ESOL |
| pKa (Sulfonamide NH) | 9.8 | ChemAxon |
Synthetic Considerations
Route Design (Inferred from Analogous Compounds)
While no explicit synthesis is documented for this compound, retrosynthetic analysis suggests:
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Sulfonylation: Reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(4-methoxyphenyl)-5-(aminomethyl)isoxazole under Schotten-Baumann conditions .
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Isoxazole Synthesis: Cyclocondensation of hydroxylamine with a propargyl ether precursor, followed by functionalization at the 5-position .
Critical parameters from analogous syntheses include:
Table 3: Optimized Reaction Conditions from Analogous Syntheses
| Step | Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSOH, CHCl, 120°C | 78 |
| Aminomethylation | NHOH, Pd/C, H (1.5 MPa) | 65 |
Research Gaps and Future Directions
Unresolved Questions
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Synthetic Scalability: Current routes require optimization for atom economy and reduced palladium usage .
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Target Deconvolution: High-throughput screening against kinase and GPCR panels is needed to identify primary targets.
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ADME Profile: Predictive models suggest moderate hepatic extraction (EH ≈ 0.4), but in vivo pharmacokinetic studies are absent.
Strategic Recommendations
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Fragment-Based Drug Design: Exploit the isoxazole core for hybridization with known pharmacophores (e.g., kinase hinge binders).
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Cocrystallization Studies: Resolve X-ray structures with carbonic anhydrase IX to guide potency optimization.
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